molecular formula C14H10ClNO5 B6406644 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261956-18-6

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6406644
CAS RN: 1261956-18-6
M. Wt: 307.68 g/mol
InChI Key: LTGNZBNBRWOVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid (2C5MPA) is a compound that has a wide range of applications in scientific research. It is a nitrobenzoic acid derivative that is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. 2C5MPA is a white powder with a purity of 95%, and has a melting point of 166-168°C. It is soluble in water and chloroform, and is relatively stable in air.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. It is also used in the analysis of proteins, lipids, and carbohydrates. Additionally, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used as a reagent in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, including nitroreductases, aldehyde oxidases, and nitroalkane oxidases. These enzymes catalyze the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, and the resulting products can be used for a variety of purposes. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which can be used in the synthesis of pharmaceuticals. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, and its oxidation can yield a variety of products that have various biochemical and physiological effects. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as the inhibition of the formation of reactive oxygen species. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is a potent inhibitor of the enzyme aldehyde oxidase. Inhibition of aldehyde oxidase can lead to a decrease in the production of reactive oxygen species, and can also lead to an increase in the production of nitric oxide, which has a variety of physiological effects.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively stable in air, and is soluble in water and chloroform. Additionally, it is relatively easy to synthesize, and its purity of 95% makes it well-suited for use in a variety of experiments. However, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be toxic in large doses, and should be handled with care. Additionally, it is important to note that the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can yield a variety of products, some of which may be toxic.

Future Directions

There are a variety of potential future directions for research involving 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%. For example, further research could be conducted on the biochemical and physiological effects of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% and its oxidation products. Additionally, further research could be conducted on the synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the evaluation of enzyme activity and other biochemical processes. Finally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the analysis of proteins, lipids, and carbohydrates.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 5-methoxy-2-chlorobenzoic acid with nitric acid. This reaction yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and nitrous acid. The second step involves the reaction of the nitrous acid with sodium hydroxide, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and sodium nitrite. Finally, the sodium nitrite is reacted with acetic anhydride, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and acetic acid.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-9-3-5-13(15)12(7-9)11-6-8(16(19)20)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNZBNBRWOVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691038
Record name 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-18-6
Record name 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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